N-Feruloyl-3-methoxytyramine, (Z)- is a phenolic amide derived from ferulic acid and tyramine. Its molecular formula is and it has a molecular weight of approximately 325.38 g/mol. The compound features a methoxy group at the 3-position of the tyramine moiety and a feruloyl group, which contributes to its bioactivity. The (Z)-configuration indicates the geometric arrangement of the double bond in the molecule, which is significant for its biological properties and stability.
N-Feruloyl-3-methoxytyramine exhibits several notable biological activities:
The synthesis of N-Feruloyl-3-methoxytyramine can be achieved through several methods:
N-Feruloyl-3-methoxytyramine has potential applications in various fields:
Interaction studies have highlighted the compound's potential synergistic effects with other bioactive compounds. For instance:
N-Feruloyl-3-methoxytyramine shares structural similarities with several other phenolic amides. Here are some comparable compounds:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| N-trans-feruloyltyramine | Similar backbone structure | Exhibits different stereochemistry affecting activity |
| N-cis-feruloyltyramine | Contains cis configuration | Potentially different biological activity profiles |
| N-trans-caffeoyltyramine | Caffeoyl group instead of feruloyl | Different bioactivity due to structural variations |
| N-trans-feruloyloctopamine | Octopamine backbone | May exhibit unique neuroactive properties |
N-Feruloyl-3-methoxytyramine is unique due to its specific methoxy substitution and geometric configuration, which influence its biological activity and potential therapeutic applications compared to its analogs.
The biosynthesis of N-Feruloyl-3-methoxytyramine, (Z)- follows the established phenylpropanoid pathway, which serves as the foundation for hydroxycinnamic acid amide production in plants [1] [2]. The phenylpropanoid pathway initiates with the deamination of phenylalanine by phenylalanine ammonia-lyase to produce trans-cinnamic acid, followed by hydroxylation via cinnamic acid 4-hydroxylase to generate 4-coumaric acid [1] [2]. The subsequent activation of 4-coumaric acid by 4-coumarate-coenzyme A ligase produces 4-coumaroyl-coenzyme A, which serves as the central intermediate for downstream modifications [1] [2].
The conversion of 4-coumaroyl-coenzyme A to feruloyl-coenzyme A represents a critical branch point in the biosynthetic pathway leading to N-Feruloyl-3-methoxytyramine production [1] [2]. This transformation involves sequential hydroxylation and methylation reactions, where caffeic acid O-methyltransferase catalyzes the methylation of the 3-hydroxyl group to generate the characteristic methoxy substitution pattern found in ferulic acid derivatives [3]. The methylation step is essential for the formation of the feruloyl moiety that characterizes N-Feruloyl-3-methoxytyramine, (Z)- [3].
The amine component of N-Feruloyl-3-methoxytyramine arises from tyramine metabolism, where 3-methoxytyramine is produced through the methylation of dopamine [4]. This methylation reaction introduces the methoxy group at the 3-position of the phenolic ring, distinguishing it from other tyramine derivatives [4]. The availability of both feruloyl-coenzyme A and 3-methoxytyramine as substrates enables the subsequent acylation reaction that forms the final amide product [4].
Recent metabolomic analyses have revealed that phenylpropanoid amide biosynthesis involves complex regulatory networks that coordinate the production of hydroxycinnamic acid precursors with amine availability [5]. The pathway demonstrates significant tissue-specific regulation, with enhanced enzyme expression observed in response to pathogen challenge and developmental cues [5]. These regulatory mechanisms ensure that N-Feruloyl-3-methoxytyramine production occurs in appropriate cellular contexts where its defensive properties are most beneficial [5].
Hydroxycinnamoyl-coenzyme A:tyramine N-(hydroxycinnamoyl) transferase represents the key enzyme responsible for the final step in N-Feruloyl-3-methoxytyramine biosynthesis [6] [7]. This enzyme belongs to the BAHD acyltransferase family and catalyzes the transfer of the feruloyl group from feruloyl-coenzyme A to the amino group of 3-methoxytyramine [6] [7]. The enzyme demonstrates broad substrate specificity, accepting various hydroxycinnamoyl-coenzyme A derivatives including cinnamoyl-, sinapoyl-, feruloyl-, caffeoyl-, and 4-coumaroyl-coenzyme A as acyl donors [6].
Biochemical characterization of the recombinant enzyme from Capsicum annuum revealed that the protein has a molecular mass of 28,221 daltons and consists of 250 amino acids [6]. The enzyme exhibits optimal activity with feruloyl-coenzyme A as the preferred acyl donor, demonstrating a kinetic parameter ratio of 13.4 millimoles per kilogram per gram per molar concentration [8]. For the amine acceptor substrate, tyramine derivatives show variable affinity, with 3-methoxytyramine serving as an effective substrate for the production of N-Feruloyl-3-methoxytyramine [8].
The crystal structure analysis of related BAHD acyltransferases has provided insights into the catalytic mechanism employed by Hydroxycinnamoyl-coenzyme A:tyramine N-(hydroxycinnamoyl) transferase [7]. The enzyme utilizes a two-substrate sequential mechanism where the acyl-coenzyme A substrate binds first, followed by the amine acceptor [7]. The active site contains conserved motifs that facilitate the positioning of both substrates for optimal catalytic efficiency [9]. These structural features are particularly important for accommodating the specific geometric requirements of the (Z)-configuration found in N-Feruloyl-3-methoxytyramine [9].
Enzyme expression studies have demonstrated that Hydroxycinnamoyl-coenzyme A:tyramine N-(hydroxycinnamoyl) transferase is strongly induced in response to ultraviolet-C treatment and pathogen elicitation [6] [10]. The messenger ribonucleic acid levels increase rapidly within hours of stress application and remain elevated for extended periods [6]. This induction pattern correlates directly with the accumulation of hydroxycinnamic acid amides, including N-Feruloyl-3-methoxytyramine, in challenged tissues [10] [11]. The enzyme also shows constitutive expression across multiple plant tissues, including leaves, roots, stems, flowers, and fruits, indicating its broad physiological importance [6].
The phylogenetic distribution of N-Feruloyl-3-methoxytyramine and related hydroxycinnamic acid amides spans diverse angiosperm lineages, reflecting the ancient origins and evolutionary significance of this biosynthetic capability [12] [13]. Comprehensive surveys across flowering plant families have revealed that the capacity to produce feruloyl tyramine derivatives is widespread among both monocotyledonous and dicotyledonous species [12] [14]. The BAHD acyltransferase family responsible for hydroxycinnamic acid amide biosynthesis has undergone extensive diversification throughout angiosperm evolution, with multiple gene duplication events contributing to functional specialization [12] [9].
Analysis of BAHD acyltransferase phylogeny indicates that the enzymes catalyzing hydroxycinnamic acid amide formation cluster into distinct clades based on substrate specificity and phylogenetic relationships [9] [15]. The tyramine N-hydroxycinnamoyltransferase activities appear to have evolved multiple times independently, resulting in convergent evolution of similar enzymatic functions across distantly related plant lineages [14]. This pattern suggests strong selective pressure for the maintenance of hydroxycinnamic acid amide biosynthetic capacity across diverse ecological contexts [14].
Monocotyledonous plants, particularly members of the Poaceae family, show pronounced expansion of hydroxycinnamic acid amide biosynthetic genes [12]. Grasses demonstrate enhanced accumulation of these compounds in response to pathogen challenge and herbivore attack, reflecting their importance in plant defense strategies [12]. The over-representation of relevant BAHD acyltransferases in monocot genomes correlates with the ecological significance of hydroxycinnamic acid amides for cell wall fortification and pest resistance [12].
Dicotyledonous families also exhibit widespread distribution of N-Feruloyl-3-methoxytyramine biosynthetic capability, though with notable variation in gene family size and expression patterns [9]. Comparative genomic analyses have identified lineage-specific expansions of BAHD acyltransferases in various dicot clades, suggesting adaptive radiation in response to specific environmental pressures [9]. The retention of hydroxycinnamic acid amide biosynthetic genes across major angiosperm lineages underscores their fundamental importance for plant survival and adaptation [13] [16].
N-Feruloyl-3-methoxytyramine demonstrates distinct tissue-specific accumulation patterns in Litsea hypophaea, where it has been identified as a significant bioactive compound [17]. In the roots of Litsea hypophaea, this compound accumulates at substantial concentrations and exhibits notable antioxidant properties, specifically showing significant radical scavenging activities against 1,1-diphenyl-2-picrylhydrazyl radicals [17]. The root tissue appears to serve as the primary site of N-Feruloyl-3-methoxytyramine biosynthesis and storage in this species [17].
The accumulation pattern in Litsea hypophaea reflects the plant's adaptation to environmental stresses and its traditional medicinal applications [18]. Research has demonstrated that various Litsea species accumulate hydroxycinnamic acid derivatives preferentially in underground tissues, where they contribute to defense against soil-borne pathogens and oxidative stress [18]. The concentration of N-Feruloyl-3-methoxytyramine in Litsea hypophaea roots suggests an important ecological role in protecting the plant's root system from microbial attack and environmental oxidative damage [18].
| Tissue Type | N-Feruloyl-3-methoxytyramine Content | Associated Biological Activity | Reference |
|---|---|---|---|
| Litsea hypophaea roots | High concentration | Significant DPPH radical scavenging | [17] |
| Annona cherimola leaves | Moderate levels | Phenolic metabolite contribution | [19] [20] |
| Plant cell walls | Bound form | Structural reinforcement | [21] [22] |
| Pathogen-challenged tissues | Induced accumulation | Defense compound | [23] [5] |
In Annona cherimola, N-Feruloyl-3-methoxytyramine and related hydroxycinnamic acid amides contribute to the overall phenolic profile of leaf tissues [19] [20]. Phytochemical analysis of cherimoya leaves has revealed the presence of various phenylpropanoid derivatives, including hydroxycinnamic acid amides, as part of the plant's defensive metabolite repertoire [20]. The leaves of Annona cherimola demonstrate high levels of phenolic compounds, with flavonoids and hydroxycinnamic acid derivatives comprising a significant portion of the total phenolic content [19] [20].
The tissue-specific distribution of N-Feruloyl-3-methoxytyramine in Annona cherimola reflects the plant's defensive strategy against herbivores and pathogens [19]. Leaf tissues, being the primary photosynthetic organs and sites of initial pathogen contact, accumulate these compounds as a first line of chemical defense [19]. The accumulation patterns observed in both Litsea hypophaea and Annona cherimola demonstrate the adaptive significance of hydroxycinnamic acid amides in plant survival strategies across different taxonomic groups [18] [19].
Ultra-High Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry represents the gold standard analytical approach for the detection and quantification of N-Feruloyl-3-methoxytyramine, (Z)-. This sophisticated analytical technique provides exceptional sensitivity, selectivity, and structural confirmation capabilities essential for accurate metabolite profiling in complex plant matrices [1] [2].
The chromatographic separation of N-Feruloyl-3-methoxytyramine, (Z)- requires careful optimization of mobile phase conditions to achieve adequate retention and peak resolution. The most effective separation protocols employ gradient elution systems utilizing water and acetonitrile as mobile phase components, with formic acid serving as the preferred ionization modifier. The optimal mobile phase composition consists of water containing 0.1% formic acid (Mobile Phase A) and acetonitrile containing 0.1% formic acid (Mobile Phase B), delivered at flow rates ranging from 0.2 to 0.4 milliliters per minute [1] [3].
Column selection plays a critical role in achieving optimal chromatographic performance for N-Feruloyl-3-methoxytyramine, (Z)-. Reversed-phase chromatography using C18 stationary phases provides excellent retention characteristics for this hydroxycinnamic acid amide. The most successful separations utilize sub-2-micrometer particle size columns, specifically 1.9-micrometer C18 phases with dimensions of 200 millimeters length and 2.1 millimeters internal diameter. These ultra-high performance columns enable high-resolution separations with analysis times typically ranging from 12 to 15 minutes [1] [4].
The gradient elution program requires precise optimization to achieve baseline separation of geometric isomers. The recommended gradient profile initiates at 5% Mobile Phase B, increasing linearly to 25% B over 30 minutes, followed by a steeper gradient to 85% B at 60 minutes. This extended gradient ensures complete separation of the Z-isomer from its corresponding E-isomer, which is crucial for accurate quantification [5] [4].
High-resolution mass spectrometry detection employs quadrupole time-of-flight (QTOF) or Orbitrap mass analyzers operating in positive electrospray ionization mode. The optimized source conditions include capillary voltage at 2500-3500 volts, source temperature at 300-325°C, and desolvation gas flow at 5-12 liters per minute. Mass accuracy requirements mandate sub-5 parts per million deviation from theoretical mass values, with typical instruments achieving 1-3 parts per million accuracy [1] [3].
The molecular ion of N-Feruloyl-3-methoxytyramine, (Z)- appears at mass-to-charge ratio 344.1497 in positive ion mode, corresponding to the protonated molecular ion. The characteristic fragmentation pattern includes prominent product ions at mass-to-charge ratios 177.0546, 145.0284, and 117.0337, which result from the neutral loss of the 3-methoxytyramine moiety (167.0947 atomic mass units) and subsequent fragmentation of the feruloyl group [6] [7].
Method validation parameters demonstrate exceptional analytical performance for N-Feruloyl-3-methoxytyramine, (Z)- quantification. Calibration curves exhibit excellent linearity with correlation coefficients exceeding 0.997 across concentration ranges from 0.1 to 50 nanograms per milliliter. The method achieves limits of detection between 0.03 and 1.5 nanograms per milliliter, with limits of quantification ranging from 0.3 to 5.0 nanograms per milliliter [1] [8].
Precision studies demonstrate coefficient of variation values below 6% for both intra-day and inter-day measurements. Accuracy assessments reveal recovery percentages ranging from 95.0% to 109.4%, indicating minimal systematic bias. Matrix effect evaluations show mean matrix factors of 0.930, suggesting acceptable ion suppression or enhancement effects [1] [3].
| Parameter | Value/Range | Reference |
|---|---|---|
| Correlation Coefficient (R²) | > 0.997 | Portulaca oleracea study [1] |
| Matrix Effect Factor | 0.930 | Portulaca oleracea study [1] |
| Recovery Range (%) | 96.6 - 109.2 | Portulaca oleracea study [1] |
| Accuracy Range (%) | 95.0 - 109.4 | Portulaca oleracea study [1] |
| Precision (CV %) | < 6.0 | General LC-MS/MS validation [3] |
| Limit of Detection (LOD) | 0.03 - 1.5 ng/mL | Metanephrine studies [9] [10] |
| Limit of Quantification (LOQ) | 0.3 - 5.0 ng/mL | Metanephrine studies [9] [10] |
| Linear Range | 0.1 - 50 ng/mL | General metabolomics validation [3] |
| Retention Time (min) | 11.4 - 12.1 | Feruloyl tyramine derivatives [7] |
| Mass Accuracy (ppm) | < 5.0 | UHPLC-HRMS standards [3] |
| Fragment Ions (m/z) | 177, 145, 117, 89 | Feruloyl fragmentation pattern [7] |
Solid-phase extraction constitutes an indispensable sample preparation technique for the isolation and purification of N-Feruloyl-3-methoxytyramine, (Z)- from complex plant matrices. This methodology provides selective concentration of target analytes while removing interfering matrix components that compromise analytical sensitivity and instrument performance [11] [12].
The selection of appropriate solid-phase extraction sorbents requires careful consideration of the physicochemical properties of N-Feruloyl-3-methoxytyramine, (Z)-. The compound exhibits moderate polarity due to the presence of both hydrophobic aromatic rings and hydrophilic hydroxyl and methoxy functional groups. Reversed-phase sorbents, particularly C18-bonded silica and hydrophilic-lipophilic balance (HLB) copolymer phases, demonstrate optimal retention characteristics for this hydroxycinnamic acid amide [12] [13].
C18-bonded silica cartridges provide reliable retention through hydrophobic interactions with the aromatic portions of N-Feruloyl-3-methoxytyramine, (Z)-. The extraction protocol begins with cartridge conditioning using 1 milliliter of methanol followed by 1 milliliter of water or dilute acid solution. Sample loading proceeds at controlled flow rates of 1-2 milliliters per minute to ensure adequate retention. Washing steps employ water or dilute aqueous solutions to remove polar matrix interferences while preserving analyte retention [9] [12].
Hydrophilic-lipophilic balance sorbents offer superior performance for N-Feruloyl-3-methoxytyramine, (Z)- extraction due to their dual retention mechanisms. These copolymer phases combine hydrophobic and hydrophilic interactions, providing enhanced selectivity for phenolic compounds. The HLB extraction protocol utilizes methanol conditioning followed by water equilibration. Sample loading occurs under neutral to slightly acidic conditions to optimize analyte retention [12] [14].
Elution solvent optimization represents a critical aspect of solid-phase extraction method development. The most effective elution conditions employ organic solvents containing acidic modifiers to promote analyte desorption. Acetonitrile containing 2% formic acid demonstrates superior elution efficiency, with typical volumes of 2 × 250 microliters providing quantitative recovery. Alternative elution solvents include methanol with 0.1% formic acid or acetone-formic acid mixtures (9:1 volume ratio) [9] [12].
Mixed-mode solid-phase extraction cartridges incorporating both reversed-phase and ion-exchange mechanisms show promise for enhanced selectivity. Weak cation exchange (WCX) phases provide additional retention for the basic amine functionality present in N-Feruloyl-3-methoxytyramine, (Z)-. The dual retention mechanism enables more stringent washing conditions, resulting in cleaner extracts and reduced matrix effects [9] [15].
Micro-solid-phase extraction techniques offer advantages for limited sample volumes and high-throughput applications. These miniaturized formats utilize significantly reduced sorbent volumes (10-100 milligrams) and elution volumes (100-500 microliters), providing concentration factors of 10-100 fold. The reduced solvent consumption and faster processing times make micro-SPE particularly attractive for metabolomics applications [8] [12].
Sample pretreatment requirements vary depending on the plant matrix complexity and extraction method employed. Fresh plant tissues require homogenization in appropriate extraction solvents, typically methanol-water mixtures or acidified organic solvents. Protein precipitation using acetonitrile or methanol may be necessary for certain matrices to prevent cartridge fouling. PH adjustment to 3-4 using formic acid or acetic acid optimizes analyte retention on reversed-phase sorbents [11] [16].
Recovery optimization studies demonstrate the importance of systematic method development for solid-phase extraction protocols. The most successful approaches employ factorial experimental designs to evaluate the effects of cartridge type, sample volume, wash conditions, and elution parameters simultaneously. Recovery percentages for N-Feruloyl-3-methoxytyramine, (Z)- typically range from 70% to 115% using optimized conditions [12] [13].
| Parameter | Optimized Condition | Alternative Options |
|---|---|---|
| Cartridge Type | C18, HLB, WCX mixed-mode | Oasis PRiME, Captiva EMR-Lipid |
| Sample Volume | 1-10 mL | 0.1-1 mL (micro-SPE) |
| Wash Solvent | Water, 5% MeOH | Dilute acid, organic modifier |
| Elution Solvent | 2% Formic acid in ACN | Methanol, acetone/formic acid |
| Elution Volume | 2 × 250 μL | 500 μL - 2 mL |
| Flow Rate | 1-2 mL/min | 0.5-3 mL/min |
| Recovery Efficiency | 70-115% | 65-120% |
| Matrix Removal | > 90% | 80-95% |
| Processing Time | < 30 min | 15-60 min |
Quality control measures for solid-phase extraction procedures include the use of internal standards, recovery standards, and blank extractions. Deuterated analogs of N-Feruloyl-3-methoxytyramine, (Z)- serve as ideal internal standards when available, providing compensation for extraction variability and matrix effects. Recovery standards added to blank matrices enable assessment of extraction efficiency across different sample types [8] [3].
Comparative metabolomic profiling represents a powerful analytical approach for investigating the distribution, biosynthesis, and biological significance of N-Feruloyl-3-methoxytyramine, (Z)- across different plant species, tissues, and growth conditions. This comprehensive methodology integrates advanced analytical techniques with sophisticated data processing algorithms to reveal metabolic patterns and identify biomarkers associated with specific biological processes [17] [18].
The fundamental principle of comparative metabolomics involves the systematic comparison of metabolite profiles between different experimental groups to identify statistically significant differences. For N-Feruloyl-3-methoxytyramine, (Z)- analysis, this approach enables the investigation of compound accumulation patterns, metabolic responses to environmental stimuli, and biosynthetic pathway regulation [19] [7].
Experimental design considerations for comparative metabolomic studies require careful attention to sample collection, storage, and processing protocols. Biological samples must be collected under standardized conditions to minimize variability introduced by sampling procedures. Rapid freezing in liquid nitrogen followed by storage at -80°C preserves metabolite integrity and prevents enzymatic degradation. Sample randomization and the inclusion of quality control samples throughout the analytical sequence ensure reliable data generation [17] [18].
Data acquisition strategies for comparative metabolomics employ both targeted and untargeted approaches. Targeted analysis focuses specifically on N-Feruloyl-3-methoxytyramine, (Z)- and related hydroxycinnamic acid amides using multiple reaction monitoring or selected ion monitoring techniques. Untargeted metabolomics captures comprehensive metabolite profiles using full-scan high-resolution mass spectrometry, enabling the discovery of unknown metabolites and metabolic pathways [2] [20].
Peak detection and alignment algorithms constitute critical components of metabolomic data processing workflows. Software platforms such as MS-DIAL, XCMS, and Progenesis QI provide automated peak picking, retention time alignment, and feature annotation capabilities. These tools identify molecular features based on accurate mass, retention time, and isotope patterns, generating comprehensive feature matrices for statistical analysis [21] [17].
Quality control procedures for metabolomic data include the assessment of analytical reproducibility, signal stability, and feature reliability. Pooled quality control samples analyzed throughout the analytical sequence enable the evaluation of system performance and the identification of features with acceptable analytical precision. Features exhibiting relative standard deviations exceeding 30% in quality control samples are typically excluded from further analysis [21] [18].
Data normalization strategies address systematic variations introduced by sample preparation, instrumental drift, and matrix effects. Cross-contribution compensating multiple standard normalization (CCMN) demonstrates superior performance for hydroxycinnamic acid amide analysis, particularly when combined with square root transformation. This approach utilizes multiple internal standards to correct for various sources of analytical variation [22] [18].
Statistical analysis methods for comparative metabolomics employ both univariate and multivariate approaches to identify significant metabolite differences. Univariate methods, including t-tests and analysis of variance, evaluate individual metabolites separately and provide straightforward interpretation of results. Multivariate methods, such as principal component analysis (PCA) and partial least squares discriminant analysis (PLS-DA), analyze metabolite profiles simultaneously and reveal complex metabolic patterns [18] [17].
Principal component analysis serves as an unsupervised pattern recognition technique that identifies natural clustering within metabolomic datasets. This approach reveals inherent biological variability and identifies potential outliers or sample groupings based on metabolite profiles. For N-Feruloyl-3-methoxytyramine, (Z)- studies, PCA can distinguish between different plant species, tissue types, or treatment conditions [7] [18].
Partial least squares discriminant analysis provides supervised pattern recognition that maximizes separation between predefined experimental groups. This technique identifies metabolite features that contribute most significantly to group discrimination, enabling the identification of biomarkers associated with specific biological conditions. Variable importance in projection (VIP) scores greater than 1.0 indicate metabolites with significant discriminatory power [21] [17].
Metabolite identification strategies for comparative metabolomics combine accurate mass measurement, retention time matching, and fragmentation pattern analysis. The identification confidence levels follow established guidelines, with Level 1 requiring authentic standard comparison, Level 2 based on spectral library matching, and Level 3 indicating tentative identification based on accurate mass alone [2] [21].
Pathway analysis tools, including KEGG pathway mapping and MetaboAnalyst pathway enrichment, provide biological context for metabolomic findings. These approaches identify metabolic pathways that are significantly affected by experimental conditions and reveal the biological significance of observed metabolite changes. For N-Feruloyl-3-methoxytyramine, (Z)- studies, pathway analysis can elucidate connections to phenylpropanoid biosynthesis and plant defense mechanisms [21] [7].
| Analysis Step | Method/Software | Key Parameters |
|---|---|---|
| Sample Preparation | SPE, protein precipitation | Recovery > 70%, RSD < 20% |
| Data Acquisition | UHPLC-QTOF-MS/MS | Mass accuracy < 5 ppm |
| Peak Detection | MS-DIAL, XCMS | S/N > 3, Peak width > 0.02 min |
| Alignment | Retention time correction | RT tolerance ± 0.1 min |
| Normalization | CCMN, internal standards | CV < 30% in QC samples |
| Statistical Analysis | PCA, PLS-DA, t-test | VIP > 1, p-value < 0.05 |
| Metabolite Identification | Accurate mass, MS/MS | MSI level 2-3 confidence |
| Pathway Analysis | KEGG, MetaboAnalyst | Impact > 0.1, p < 0.05 |
Biomarker validation procedures ensure the reliability and reproducibility of identified metabolite markers. This process involves independent validation using separate sample sets, alternative analytical methods, or different instrumental platforms. For N-Feruloyl-3-methoxytyramine, (Z)-, validation studies should confirm the compound's presence, concentration ranges, and biological significance across multiple experimental conditions [4] [20].
Integration of metabolomic data with other omics technologies, including genomics, transcriptomics, and proteomics, provides comprehensive insights into biological systems. These multi-omics approaches reveal the molecular mechanisms underlying metabolite accumulation patterns and identify regulatory networks controlling N-Feruloyl-3-methoxytyramine, (Z)- biosynthesis [23] [19].